((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol
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Overview
Description
((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both methoxy and hydroxyl functional groups in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R,4R)-4-methoxy-1-methylpyrrolidin-2-one can be achieved using sodium borohydride in the presence of a chiral ligand to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of a suitable precursor in the presence of a chiral catalyst. This method allows for the efficient production of the compound with high enantiomeric purity, which is essential for its applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (2R,4R)-4-methoxy-1-methylpyrrolidin-2-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its chiral nature allows for the investigation of stereospecific interactions in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets in a stereospecific manner makes it a valuable component in the development of new drugs.
Industry
Industrially, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of various materials. Its unique properties make it suitable for applications in the production of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Methyl-2-pipecolic acid: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
(2R,4R)-3-(3-Mercaptopropionyl)thiazolidine-4-carboxylic acid: Another compound with a similar stereochemistry but different functional groups and applications.
Uniqueness
((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is unique due to its specific combination of methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also sets it apart from other similar compounds, making it valuable for applications that require high enantiomeric purity and specific interactions with biological targets.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(2R,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
KFMNERGCJJKMDP-RNFRBKRXSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@@H]1CO)OC |
Canonical SMILES |
CN1CC(CC1CO)OC |
Origin of Product |
United States |
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